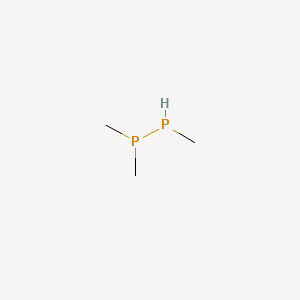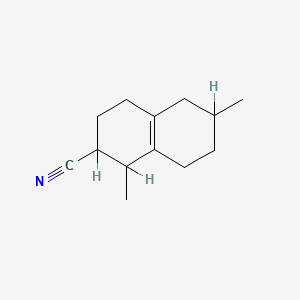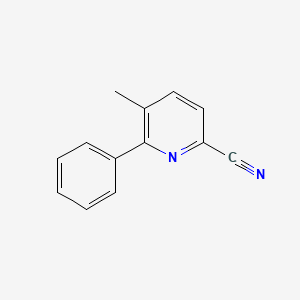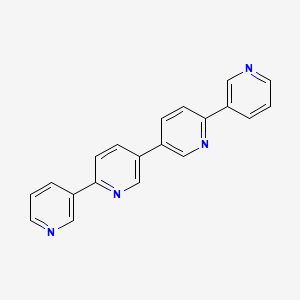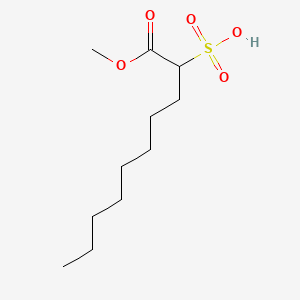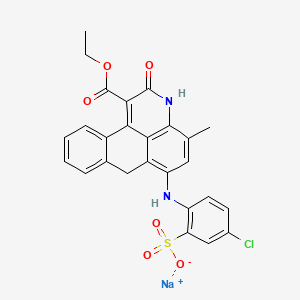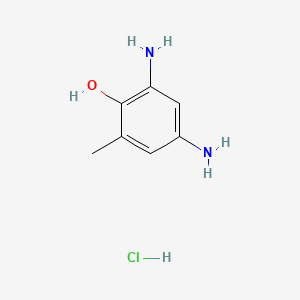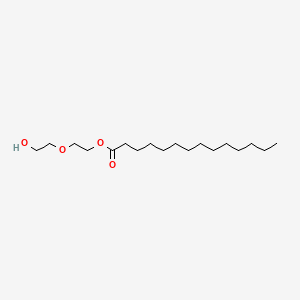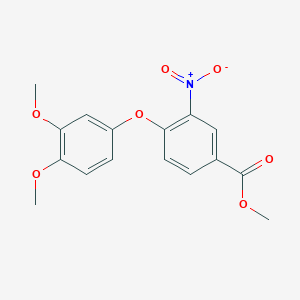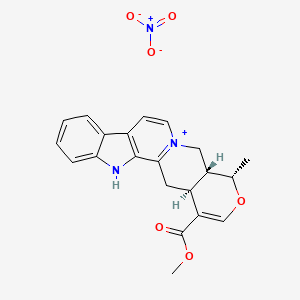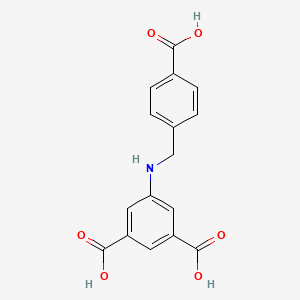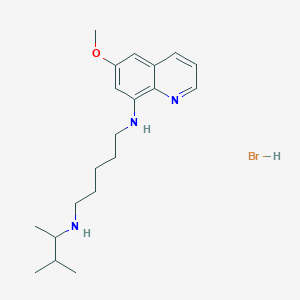
N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” is a complex organic compound that features a quinoline moiety, a pentane chain, and a hydrobromide salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and 3-methylbutan-2-amine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, this compound could be studied for its potential interactions with various biomolecules. Researchers might investigate its binding affinity to proteins, nucleic acids, or other cellular components to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy in treating specific diseases, its mechanism of action, and its safety profile.
Industry
Industrially, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it suitable for specific applications that require precise chemical functionality.
作用機序
The mechanism of action for “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other quinoline derivatives or diamine-containing molecules. Examples could be:
- 6-methoxyquinoline
- N-(3-methylbutan-2-yl)pentane-1,5-diamine
- Other hydrobromide salts of organic amines
Uniqueness
What sets “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” apart is its specific combination of functional groups and molecular structure. This unique arrangement could confer distinct biological activity or chemical reactivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6935-39-3 |
|---|---|
分子式 |
C20H32BrN3O |
分子量 |
410.4 g/mol |
IUPAC名 |
N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide |
InChI |
InChI=1S/C20H31N3O.BrH/c1-15(2)16(3)21-10-6-5-7-11-22-19-14-18(24-4)13-17-9-8-12-23-20(17)19;/h8-9,12-16,21-22H,5-7,10-11H2,1-4H3;1H |
InChIキー |
QBPQVTNGLXWDAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


